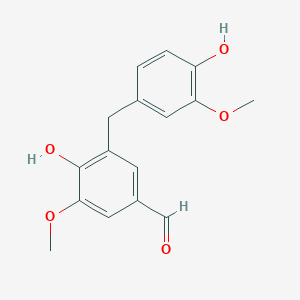
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde is a complex organic compound that belongs to the class of methoxyphenols. This compound is characterized by the presence of hydroxyl and methoxy groups attached to a benzaldehyde core. It is known for its significant biological and chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the use of vanillyl alcohol as a starting material. The key reaction factors for this synthesis include optimal temperature, pH, and concentration of reactants. For instance, the optimal temperature for the reaction is around 37°C, with a pH of 6.6 and a concentration of vanillyl alcohol at 158 mM .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes. For example, palladium complexes can be used for the dehydrogenation of 4-hydroxy-3-methoxybenzyl alcohol to produce the desired compound . These methods are designed to maximize yield and minimize by-product formation, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted benzaldehydes. These products retain the core structure of the original compound while exhibiting different chemical properties.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Vanillyl Alcohol: Shares structural similarities and exhibits antioxidant properties.
Vanillin: Known for its aromatic properties and used in flavoring agents.
Eugenol: Found in cloves and has anti-inflammatory properties.
Uniqueness
What sets 4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde apart is its unique combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This makes it a versatile compound with applications across various scientific disciplines.
Propiedades
Número CAS |
202582-64-7 |
|---|---|
Fórmula molecular |
C₁₆H₁₆O₅ |
Peso molecular |
288.3 |
Sinónimos |
4-Hydroxy-3-(4-hydroxy-3-methoxybenzyl)-5-methoxybenzaldehyde; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















